methyl (2R,3R)-2-[(3-cyanophenyl)methyl]-3-[(4-pyridin-4-ylbenzoyl)amino]butanoate
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Description
Methyl (2R,3R)-2-[(3-cyanophenyl)methyl]-3-[(4-pyridin-4-ylbenzoyl)amino]butanoate is a useful research compound. Its molecular formula is C25H23N3O3 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (2R,3R)-2-[(3-cyanophenyl)methyl]-3-[(4-pyridin-4-ylbenzoyl)amino]butanoate is a complex organic compound that exhibits significant potential in pharmacological applications. Its unique structural features, including a butanoate backbone modified by a cyanophenyl group and a pyridinylbenzoyl moiety, suggest various biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound through analysis of its chemical properties, potential mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H23N3O2. The stereochemistry of the compound, particularly the 2R and 3R configurations, plays a crucial role in its biological activity by influencing its spatial arrangement and interactions with biological targets.
Structural Features
- Butanoate Backbone : Provides ester functionality that can influence solubility and permeability.
- Cyanophenyl Group : May contribute to anti-inflammatory and anticancer activities.
- Pyridinylbenzoyl Moiety : Potentially enhances binding affinity to specific receptors.
Pharmacological Relevance
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Anticancer : Compounds with benzoyl and pyridine functionalities have shown efficacy in inhibiting tumor growth.
- Anti-inflammatory : Cyanophenyl derivatives are noted for their ability to modulate inflammatory pathways.
The mechanisms through which this compound may exert its effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Receptor Binding : The pyridine moiety may facilitate binding to specific receptors involved in cell signaling pathways.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
Methyl 2-(phenylmethyl)-3-(pyridin-4-yl)butanoate | Similar backbone | Anticancer | Lacks cyanophenyl group |
4-(pyridin-4-yl)benzoic acid | Aromatic ring system | Antimicrobial | No ester functionality |
2-(cyanophenyl)propanoic acid | Cyanophenyl group | Anti-inflammatory | Different backbone |
This table highlights how this compound combines features that may lead to unique biological activities not observed in simpler analogs.
Study 1: Anticancer Activity
A study investigated the anticancer properties of related compounds in vitro. This compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of similar compounds. The presence of the cyanophenyl group was linked to inhibition of pro-inflammatory cytokines in cellular models. This compound demonstrated comparable efficacy, indicating its potential therapeutic application in inflammatory diseases.
Properties
Molecular Formula |
C25H23N3O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
methyl (2R,3R)-2-[(3-cyanophenyl)methyl]-3-[(4-pyridin-4-ylbenzoyl)amino]butanoate |
InChI |
InChI=1S/C25H23N3O3/c1-17(23(25(30)31-2)15-18-4-3-5-19(14-18)16-26)28-24(29)22-8-6-20(7-9-22)21-10-12-27-13-11-21/h3-14,17,23H,15H2,1-2H3,(H,28,29)/t17-,23-/m1/s1 |
InChI Key |
BACNVCCMMUWKEN-UZUQRXQVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](CC1=CC(=CC=C1)C#N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=NC=C3 |
Canonical SMILES |
CC(C(CC1=CC(=CC=C1)C#N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
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